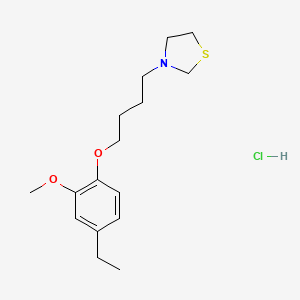![molecular formula C17H12Cl2N4O2 B11999894 N-(2,3-dichlorophenyl)-N'-[(E)-1H-indol-3-ylmethylideneamino]oxamide CAS No. 327991-95-7](/img/structure/B11999894.png)
N-(2,3-dichlorophenyl)-N'-[(E)-1H-indol-3-ylmethylideneamino]oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dichlorophenyl)-N’-[(E)-1H-indol-3-ylmethylideneamino]oxamide, often referred to as DCIO , is a synthetic organic molecule. Its structure combines an indole moiety with a dichlorophenyl group, linked by an oxamide bridge. The compound exhibits interesting pharmacological properties and has found applications in various fields.
Vorbereitungsmethoden
a. Synthetic Routes: Several synthetic routes lead to DCIO. One common approach involves the condensation of 2,3-dichlorobenzaldehyde with indole-3-carbaldehyde in the presence of ammonium acetate. The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the imine intermediate. Subsequent reduction with sodium borohydride yields DCIO.
b. Industrial Production: DCIO is industrially synthesized using large-scale reactions. The optimized process typically involves solvent-based reactions, efficient workup, and purification steps. Industrial production methods emphasize scalability, yield, and cost-effectiveness.
Analyse Chemischer Reaktionen
DCIO undergoes various chemical transformations:
Oxidation: DCIO can be oxidized to form its corresponding oxaziridine derivative.
Reduction: Reduction of the oxaziridine moiety leads to the corresponding amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Condensation: DCIO can participate in condensation reactions with other carbonyl compounds.
Common reagents include oxidants (e.g., mCPBA), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines). The major products depend on reaction conditions and substituents.
Wissenschaftliche Forschungsanwendungen
a. Medicinal Chemistry: DCIO exhibits promising antitumor and antiproliferative activities. Researchers explore its potential as a novel chemotherapeutic agent, targeting specific cancer cell lines. Its unique structure may interfere with cellular processes, making it an exciting area of study.
b. Biological Studies: DCIO’s indole moiety resembles natural neurotransmitters. Scientists investigate its interactions with serotonin receptors, potentially leading to novel antidepressant or anxiolytic drugs. Additionally, its anti-inflammatory properties attract attention in immunology research.
c. Industrial Applications: DCIO’s reactivity allows for functionalization, making it useful in the synthesis of other complex molecules. Industries explore its role in agrochemicals, dyes, and materials science.
Wirkmechanismus
DCIO’s mechanism of action involves binding to specific protein targets. It may modulate signaling pathways related to cell growth, apoptosis, or inflammation. Further studies are needed to elucidate these interactions fully.
Vergleich Mit ähnlichen Verbindungen
DCIO stands out due to its unique combination of indole and dichlorophenyl moieties. Similar compounds include oxamides, indole derivatives, and halogenated aromatics. none precisely mirror DCIO’s structure and reactivity.
: S. K. Singh, A. K. Srivastava, and S. K. Srivastava, “Synthesis and Antitumor Activity of Some New Oxamide Derivatives,” European Journal of Medicinal Chemistry, vol. 45, no. 7, pp. 2984–2989, 2010.
Eigenschaften
CAS-Nummer |
327991-95-7 |
|---|---|
Molekularformel |
C17H12Cl2N4O2 |
Molekulargewicht |
375.2 g/mol |
IUPAC-Name |
N-(2,3-dichlorophenyl)-N'-[(E)-1H-indol-3-ylmethylideneamino]oxamide |
InChI |
InChI=1S/C17H12Cl2N4O2/c18-12-5-3-7-14(15(12)19)22-16(24)17(25)23-21-9-10-8-20-13-6-2-1-4-11(10)13/h1-9,20H,(H,22,24)(H,23,25)/b21-9+ |
InChI-Schlüssel |
ZIEQJMUHTZBZAZ-ZVBGSRNCSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



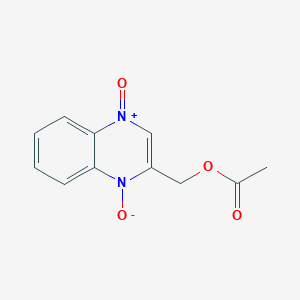
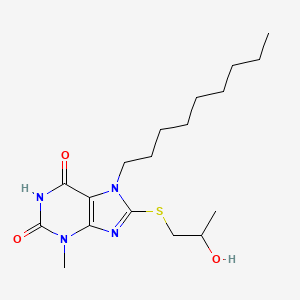
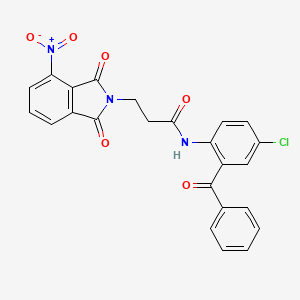


![N-[(Z)-2-[5-(2,5-dichlorophenyl)-2-furyl]-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)ethenyl]-4-methylbenzamide](/img/structure/B11999863.png)
![2-(4-Methoxyphenyl)-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999864.png)
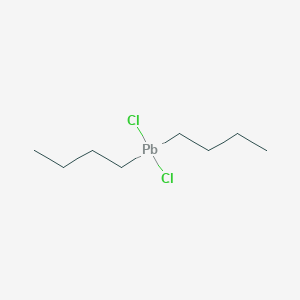
![9-Bromo-5,5-dimethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999880.png)
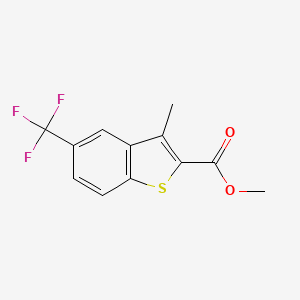
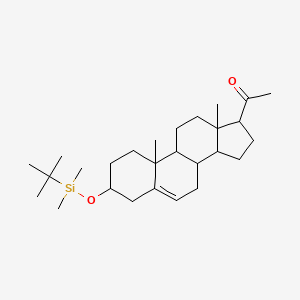
![5-(3,4-Dimethoxyphenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999901.png)
